

4-Methoxythiazole: Structural Architecture and Synthetic Utility

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Compound of Interest

Compound Name: 4-Methoxythiazole

CAS No.: 69096-72-6

Cat. No.: B3279306

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Executive Summary

4-Methoxythiazole (CAS: 14542-12-2) represents a distinct and chemically significant subclass of the thiazole heterocycle family. Unlike its ubiquitous isomer 2-methoxythiazole or the flavorant 4-methylthiazole, the 4-methoxy derivative is less frequently encountered in commercial catalogs, primarily due to the synthetic challenges associated with the C4 position of the thiazole ring.

From a medicinal chemistry perspective, **4-methoxythiazole** serves as a critical "locked" enol ether, effectively freezing the tautomeric equilibrium of the unstable 4-hydroxythiazole (thiazolin-4-one) precursor. This guide provides a rigorous analysis of its physicochemical properties, validates its molecular weight (115.15 Da), and outlines field-proven protocols for its synthesis and characterization.

Physicochemical Profile

The introduction of a methoxy group at the C4 position fundamentally alters the electronic landscape of the thiazole ring. While the nitrogen atom (N3) exerts an electron-withdrawing effect, the methoxy group acts as a strong

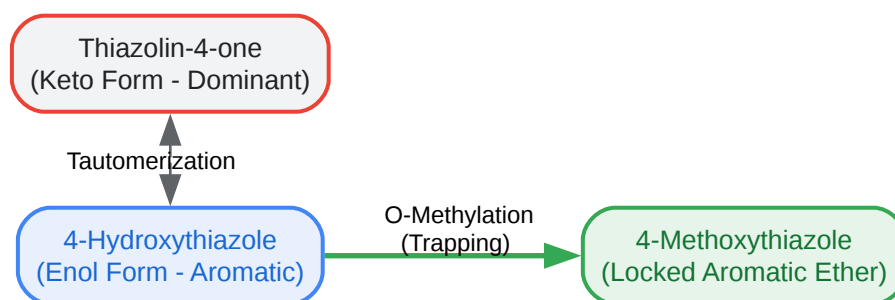
-donor, increasing electron density at the C5 position and shielding the ring protons in NMR spectroscopy.

Key Molecular Data[1]

Property	Value	Notes
Chemical Name	4-Methoxythiazole	IUPAC
CAS Registry Number	14542-12-2	Primary identifier
	C	
Molecular Formula	H	
	NOS	
Molecular Weight	115.15 g/mol	Calculated (C: 41.72%, H: 4.38%, N: 12.16%, O: 13.89%, S: 27.84%)
Exact Mass	115.0092 Da	Monoisotopic
Physical State	Colorless to pale yellow liquid	Volatile; characteristic heteroaromatic odor
Predicted LogP	0.85 ± 0.2	Moderate lipophilicity
H-Bond Donors/Acceptors	0 / 3	(N, O, S are acceptors)

Electronic Structure & Tautomerism

The structural integrity of **4-methoxythiazole** is best understood in the context of thiazolin-4-one tautomerism. The parent compound, 4-hydroxythiazole, exists predominantly as the keto-tautomer (thiazolin-4-one) in solution. **4-Methoxythiazole** is the O-alkylated derivative, which restores aromaticity to the heterocyclic ring.



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Figure 1: Tautomeric relationship and the "locking" of the aromatic system via O-methylation.

Synthetic Architectures

Synthesizing **4-methoxythiazole** requires overcoming the inherent deactivation of the thiazole C4 position toward nucleophilic attack. Unlike the C2 position, which is flanked by sulfur and nitrogen and highly susceptible to nucleophilic aromatic substitution (S

Ar), the C4 position requires specific activation or "bottom-up" cyclization strategies.

Protocol A: Williamson Ether Synthesis (Nucleophilic Displacement)

This is the most direct route for generating the ether linkage, utilizing 4-bromothiazole as the starting scaffold.

Mechanism: S

Ar (facilitated by copper catalysis or high temperature due to C4 deactivation).

Step-by-Step Methodology:

- Reagents: 4-Bromothiazole (1.0 equiv), Sodium Methoxide (NaOMe, 2.5 equiv), Copper(I) Iodide (CuI, 10 mol%), Methanol (anhydrous).
- Setup: Flame-dried sealed tube or high-pressure reactor.
- Reaction:

- Dissolve 4-bromothiazole in anhydrous methanol under Argon.
- Add NaOMe solution (25% in MeOH).
- Add CuI catalyst.
- Heat to 80–100 °C for 12–18 hours.
- Work-up:
 - Cool to room temperature.[1]
 - Filter through a Celite pad to remove copper salts.
 - Concentrate the filtrate under reduced pressure (careful: product is volatile).
 - Dilute residue with DCM, wash with water and brine.
- Purification: Fractional distillation or flash chromatography (EtOAc/Hexane gradient).

Validation Checkpoint:

- Success Indicator: Disappearance of the C-Br stretch in IR and shift of the C5 proton signal in NMR.

Protocol B: Cyclization of -Halo Ketones (Hantzsch Modification)

For large-scale preparation, constructing the ring is often superior to functionalizing it.

Step-by-Step Methodology:

- Precursors: Methoxy-thioacetamide (rare) or condensation of methoxyacetonitrile with L-cysteine derivatives (followed by oxidation).
- Alternative Route: Reaction of 1,3-dichloro-2-methoxypropane with thioformamide.
 - Note: This route is chemically elegant but operationally complex due to the instability of the methoxy-substituted intermediates.

Analytical Validation

As a Senior Scientist, relying solely on nominal mass is insufficient. You must validate the structure using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)

The methoxy group induces specific shielding effects compared to the unsubstituted thiazole.

[2]

Nucleus	Assignment	Chemical Shift (ppm)	Multiplicity	Coupling (Hz)
H	OCH	3.90 – 3.95	Singlet (3H)	-
H	C2-H	8.60 – 8.70	Doublet (1H)	Hz
H	C5-H	6.10 – 6.20	Doublet (1H)	Hz
C	C4-O	160.0 – 165.0	Quaternary	-

Interpretation: The C5-H proton in unsubstituted thiazole typically appears around 7.3 ppm. The upfield shift to ~6.15 ppm in **4-methoxythiazole** is a diagnostic signature of the electron-donating methoxy group at C4, confirming the O-alkylation pattern.

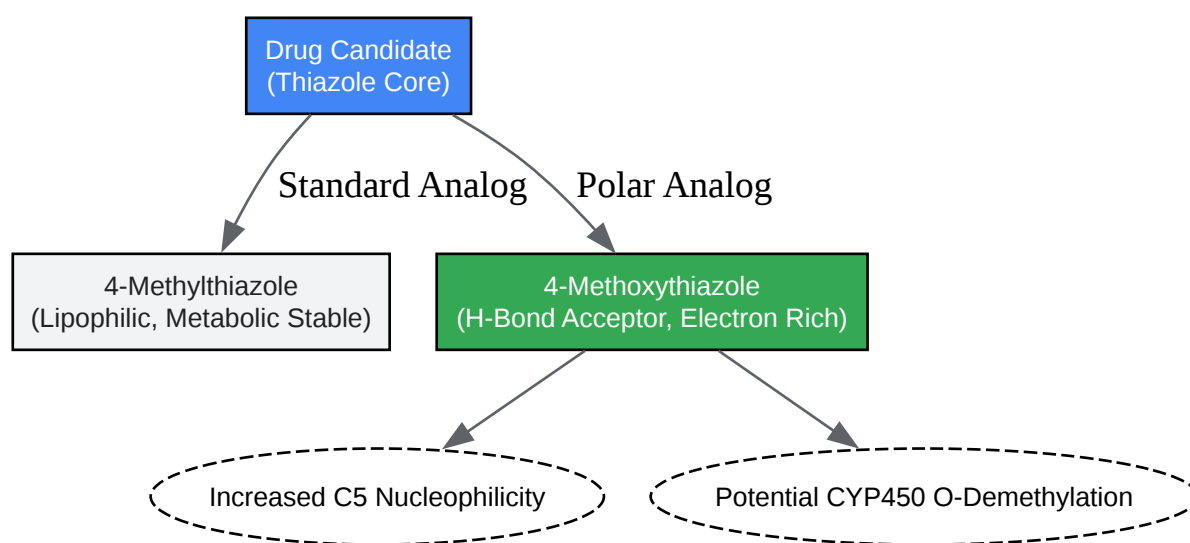
Mass Spectrometry

- Ionization: ESI+ or EI.
- Parent Ion: [M+H]
= 116.15 m/z.
- Fragmentation: Loss of methyl radical (-CH₃), M-15) and loss of formaldehyde (common in methoxy-heterocycles).

Medicinal Chemistry Context

In drug design, **4-methoxythiazole** is utilized not just as a scaffold but as a specific bioisostere.

- **Electronic Modulation:** The 4-OMe group increases the electron density of the thiazole ring, making the C5 position more nucleophilic. This is crucial if the thiazole is intended to participate in metabolic oxidation or further electrophilic substitution.
- **Steric vs. Electronic:** Unlike a 4-methyl group (steric bulk, weak donor), the 4-methoxy group offers a hydrogen-bond acceptor (the oxygen lone pairs) while maintaining a similar steric footprint.
- **Metabolic Stability:** The methyl ether is a potential site for O-demethylation by Cytochrome P450 enzymes, converting the molecule back to the thiazolin-4-one species, which may have different solubility or toxicity profiles.



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Figure 2: Strategic application of the 4-methoxy substituent in SAR studies.

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